molecular formula C5H6N2 B065103 Pyrimidine, 1,2-dihydro-2-methylene-(9CI) CAS No. 184839-44-9

Pyrimidine, 1,2-dihydro-2-methylene-(9CI)

Cat. No.: B065103
CAS No.: 184839-44-9
M. Wt: 94.11 g/mol
InChI Key: KJOJQGJAIBTBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-1,2-dihydropyrimidine is a heterocyclic compound characterized by a six-membered ring containing nitrogen atoms. This compound is known for its high reactivity and nucleophilicity, making it a valuable intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, contributing to its versatility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-1,2-dihydropyrimidine typically involves the Biginelli reaction, a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea . This reaction can be catalyzed by various agents, including Lewis acids and silica-supported solid acids. For instance, the use of Ziegler–Natta catalysts or graphite as a green catalyst has been reported to enhance the yield and efficiency of the reaction .

Industrial Production Methods: Industrial production of 2-Methylene-1,2-dihydropyrimidine often employs solvent-free conditions to minimize environmental impact and reduce costs. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylene-1,2-dihydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Uniqueness: 2-Methylene-1,2-dihydropyrimidine stands out due to its unique combination of high reactivity and stability, which makes it a valuable intermediate in both academic research and industrial applications. Its ability to form stable zwitterionic adducts and undergo tautomerization further enhances its utility in chemical synthesis .

Properties

CAS No.

184839-44-9

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

IUPAC Name

2-methylidene-1H-pyrimidine

InChI

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2

InChI Key

KJOJQGJAIBTBHR-UHFFFAOYSA-N

SMILES

C=C1NC=CC=N1

Canonical SMILES

C=C1NC=CC=N1

Synonyms

Pyrimidine, 1,2-dihydro-2-methylene- (9CI)

Origin of Product

United States

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